molecular formula C21H26N6O5S B2394774 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351648-30-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2394774
CAS No.: 1351648-30-0
M. Wt: 474.54
InChI Key: WAQQQMIQGGQHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H26N6O5S and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Synthesis and Characterization for Antimicrobial Activity : This compound has been synthesized and characterized, showing significant antimicrobial and antifungal activities. Such compounds, including imidazo[2,1-b][1,3,4]thiadiazole derivatives, display good antibacterial and antifungal properties, indicating their potential use in treating infections caused by various pathogens (Alegaon & Alagawadi, 2011).

  • Biological Evaluation as Antimicrobial Agents : Derivatives of this compound, specifically those containing the benzothiazole nucleus, have been evaluated for antimicrobial activities against pathogenic bacteria and Candida species. This indicates a potential application in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

  • Antimicrobial Synthesis and Studies : Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized, showing very good antibacterial and antifungal activity. This further supports the potential use of such compounds in antimicrobial applications (Lamani et al., 2009).

Potential Therapeutic Applications

  • Inhibitor of Human Acyl-Coenzyme A : A compound closely related to the one has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which is important for cholesterol metabolism. This suggests potential therapeutic applications in diseases related to cholesterol and lipid metabolism (Shibuya et al., 2018).

  • Antioxidant and Antitumor Properties : Compounds with a similar structure have shown promising results in cytotoxicity and antioxidant activities, indicating potential applications in cancer treatment and as antioxidants (Hamama et al., 2013).

  • Anticancer Agent Synthesis : Benzimidazole–thiazole derivatives related to the compound have been synthesized and shown promising anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Nofal et al., 2014).

Structural and Synthetic Research

  • Chemical Synthesis and Structural Analysis : The compound has been synthesized and analyzed, with research focusing on its chemical structure and properties. This type of research is foundational in understanding the compound's potential applications (Ismailova et al., 2014).

  • Synthesis of Heterocycles for Insecticidal Assessment : Derivatives of thiadiazole, similar to the compound , have been synthesized and assessed for insecticidal properties, indicating potential applications in agriculture and pest control (Fadda et al., 2017).

Properties

IUPAC Name

2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS.C2H2O4/c1-13-20-16-5-3-4-6-17(16)25(13)11-15-7-9-24(10-8-15)12-18(26)21-19-23-22-14(2)27-19;3-1(4)2(5)6/h3-6,15H,7-12H2,1-2H3,(H,21,23,26);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQQQMIQGGQHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=NN=C(S4)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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